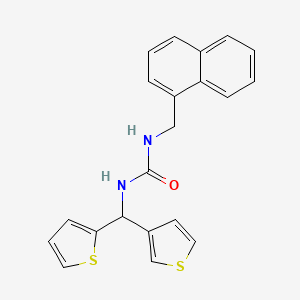

1-(Naphthalen-1-ylmethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

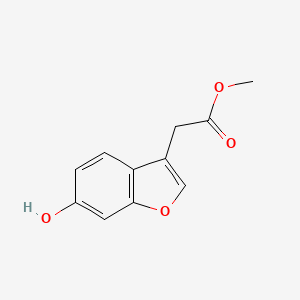

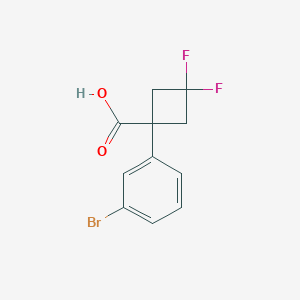

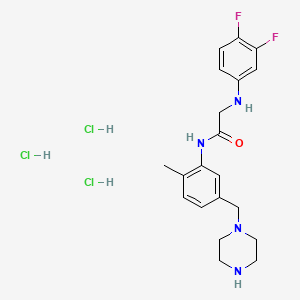

1-(Naphthalen-1-ylmethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea, also known as NTMU, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. NTMU is a urea derivative with a unique structure that makes it a promising candidate for drug development.

Scientific Research Applications

Conformational Adjustments and Assembly Behavior

Conformational adjustments and assembly behaviors of urea and thiourea derivatives, including 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea and its thiourea counterparts, have been explored. These compounds demonstrate significant differences in their assembly structures due to conformational adjustments guided by intramolecular hydrogen bonding and anion interactions. The urea derivatives form homodimeric sub-assemblies, while the thiourea derivatives exhibit polymorphism and undergo facile cyclization reactions under certain conditions. Anion-guided assembly formation and the impact of different anions on the conformation and assembly structures of these compounds highlight the complexity of their assembly behaviors (Phukan & Baruah, 2016).

Photoluminescence and Sensing Applications

The photoluminescence properties and sensing applications of urea and thiourea derivatives have been studied, with a focus on naphthalene and thiophene-based compounds. These compounds exhibit distinct photoluminescence behaviors and have been employed as sensors for various ions, demonstrating their potential in environmental monitoring and biological imaging. For example, a naphthalene-thiophene hybrid molecule has been developed as a fluorescent AND logic gate for detecting Zn2+ and OAc- ions, showcasing its application in cell imaging and computational studies (Karak et al., 2013). Similarly, naphthalene urea derivatives have been synthesized for their unique absorption and fluorescence peak with fluoride ions, indicating their potential as chemosensors (Cho et al., 2003).

Metal Ion Sensing and Coordination

Urea derivatives have shown promise in metal ion sensing and coordination chemistry. Studies have demonstrated the ability of these compounds to selectively bind and sense various metal ions, such as Cu(II), through changes in their fluorescence emission spectra. This selective binding is attributed to the presence of urea groups and the introduction of electron-donating groups, which enhance the complexation ability for specific metal ions (Yang et al., 2006). Further research has explored the coordination and sensing properties of simple fluorescent ureas towards anions and metal ions, revealing their potential in detecting and binding specific ions in solution and solid states (Aragoni et al., 2021).

properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS2/c24-21(22-13-16-7-3-6-15-5-1-2-8-18(15)16)23-20(17-10-12-25-14-17)19-9-4-11-26-19/h1-12,14,20H,13H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOINXNJQKGXNEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC(C3=CSC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Naphthalen-1-ylmethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2473465.png)

![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2473469.png)

![N-benzyl-N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473477.png)